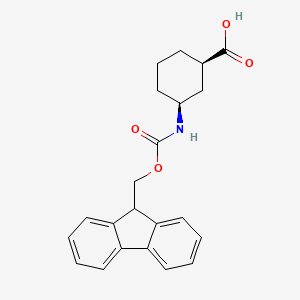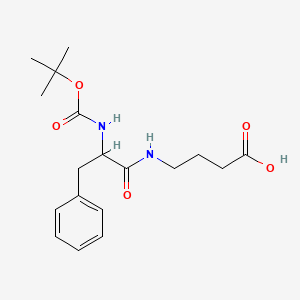
Protein hydrolyzates, silk
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein hydrolyzates, silk, also known as Hydrolyzed Silk, is a protein obtained from natural silk noils (fibers, fibroin) from the cocoon of the silk worm (Bombyx mori) . It is widely used in the hair care and skincare segments due to its ability to provide the required amino acids to hair shafts, making them stronger and shinier . It also protects the skin surface against harmful environmental factors and is hydrating .
Synthesis Analysis
Silk proteins are extracted from natural silk fibers through well-controlled dissolution and purification processes . They are then further fabricated into different materials such as nanoparticles, film, hydrogel, sponge, and bulk material . The proteins are usually compounded with natural or synthetic polymers to prepare hydrogels .Molecular Structure Analysis
The molecular structure of silk proteins is unique, which contributes to their remarkable biological characteristics . The structure of silk proteins is closely related to their performance and function .Applications De Recherche Scientifique
Tissue Engineering
Silk protein hydrolyzates are extensively used in tissue engineering. They provide a biocompatible scaffold that supports cell attachment, proliferation, and differentiation. The structural and mechanical properties of silk hydrogels can be tailored to mimic the natural extracellular matrix, making them ideal for regenerating tissues like skin, bone, and cartilage .
Controlled Drug Release
The controlled release of drugs is another significant application of silk protein hydrolyzates. Silk-based hydrogel systems can be engineered to release therapeutic agents in a controlled manner over an extended period. This is particularly useful for drugs that require a sustained release to maintain therapeutic levels in the body .
Injectable Hydrogels
Silk protein hydrolyzates can be formulated into injectable hydrogels. These hydrogels can be delivered minimally invasively and have the potential to solidify upon injection, conforming to the shape of the target tissue. This property is especially beneficial for filling irregularly shaped defects or delivering cells and drugs to specific sites within the body .
Intelligent Monitoring and Sensing
Incorporating silk protein hydrolyzates into sensor technologies allows for the development of intelligent monitoring systems. These systems can detect changes in the environment, such as pH and temperature, which are critical in various biomedical applications, including wound healing and diagnostics .
Biomimetic and Regeneration
Silk protein hydrolyzates play a pivotal role in biomimetic applications. They can be used to create materials that closely mimic biological tissues, facilitating the regeneration of damaged tissues. The biocompatibility and biodegradability of silk make it an excellent material for regenerative medicine .
Advancement of Biomedicine
The continuous innovation in silk protein hydrogel materials has greatly advanced the field of biomedicine. These materials serve as core carriers for biomimetic and regeneration, creating significant social and economic benefits and paving new paths for global medical practices .
Mécanisme D'action
Target of Action
Protein hydrolyzates, silk primarily targets the skin and hair . In the context of hair care, it provides the required amino acids to hair shafts, making them stronger and shinier . For skincare, it is known for its high moisture-binding capacities, providing a protective barrier .
Mode of Action
Protein hydrolyzates, silk interacts with its targets by forming a protective shield around your skin and hair . This shield aids in hydration retention and active substance stabilization, allowing them to work more effectively . It also replenishes any lost protein that causes dryness and damage .
Biochemical Pathways
The biochemical pathways affected by protein hydrolyzates, silk primarily involve hydration and protection. The compound forms a protective colloid effect on the skin, which helps plump up the skin and increases its ability to retain moisture . This results in skin that looks smoother and less roughened and appears less wrinkled .
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of protein hydrolyzates, silk in water suggests that it may be readily absorbed and distributed in the body, potentially enhancing its bioavailability.
Result of Action
The molecular and cellular effects of protein hydrolyzates, silk’s action are primarily seen as improvements in the health and appearance of skin and hair . In hair care, it aids in smoothness and silkiness, and due to its protein content, it can replenish any lost protein in hair shafts, making them stronger and shinier . In skincare, it acts as a humectant that pulls water to the outer layers of the skin and locks it, resulting in a soft, supple, and plump surface . It also forms a barrier on the skin to protect it against harmful environmental factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of protein hydrolyzates, silk. For instance, the compound’s hydrating effects may be more pronounced in dry environments, where skin and hair are more likely to lose moisture. Additionally, its protective effects may be particularly beneficial in environments with high levels of pollutants or other harmful substances . .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Protein hydrolyzates, silk can be achieved through enzymatic hydrolysis of silk fibroin. This process involves breaking down the protein into smaller peptides and amino acids using proteolytic enzymes.", "Starting Materials": [ "Silk fibroin", "Proteolytic enzymes (e.g. trypsin, chymotrypsin, papain)" ], "Reaction": [ "1. Dissolve silk fibroin in a suitable solvent (e.g. aqueous solution of lithium bromide) to form a concentrated solution.", "2. Add proteolytic enzymes to the silk fibroin solution and incubate at an appropriate temperature and pH for a specific duration.", "3. Monitor the progress of the hydrolysis reaction by analyzing the peptide and amino acid content of the solution using techniques such as HPLC and mass spectrometry.", "4. Terminate the reaction by heating or adding an enzyme inhibitor.", "5. Purify the hydrolyzates by methods such as dialysis, ultrafiltration, and chromatography to obtain the desired product." ] } | |
Numéro CAS |
96690-41-4 |
Nom du produit |
Protein hydrolyzates, silk |
Formule moléculaire |
C6H6O7S2 |
Synonymes |
Protein hydrolyzates, silk; Silkhydrolyzed; Proteinhydrolysate, Seide-; Silk, hydrolyzates; Silk,hydrolyzates; silk hydrolysates; cdFDGFR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




